

# Introduction to Layered Zinc Hydroxide Trihydrates (ZHTs)

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *zinc;trihydrate*

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Layered zinc hydroxides (ZHTs), also known as zinc layered hydroxides (ZLHs) or layered hydroxide salts (LHS), are inorganic lamellar compounds with a brucite-like structure.[1][2] These materials are garnering significant attention in the biomedical field, particularly in drug delivery, owing to their unique properties. The structure consists of positively charged zinc hydroxide layers with interlayer anions and water molecules that balance the charge.[3] This layered arrangement allows for the intercalation of a wide variety of anionic drug molecules, making ZHTs versatile nanocarriers.

Key advantages of ZHTs as drug delivery systems include:

- **Biocompatibility:** ZHTs are generally considered biocompatible, with their toxicity profile being a subject of ongoing research.[4][5]
- **High Drug Loading Capacity:** The interlayer space provides a high surface area for drug intercalation.[6]
- **Controlled Release:** Drug release can be modulated and is often pH-responsive, allowing for targeted delivery.[6]

- Protection of Intercalated Molecules: The layered structure can protect the encapsulated drug from degradation.[7]
- Ease of Synthesis: ZHTs can be synthesized through relatively simple and cost-effective methods.

## Structure and Properties of ZHTs

The general formula for a layered hydroxide salt is  $M^{2+}(OH)_{2-x}(A^{n-})_{x/n} \cdot mH_2O$ , where  $M^{2+}$  is a divalent metal cation like  $Zn^{2+}$ , and  $A^{n-}$  is an intercalated anion.[3] In the case of ZHTs, the structure is composed of octahedrally coordinated zinc atoms forming positively charged layers. The interlayer spacing, or gallery height, is a critical parameter that depends on the size and orientation of the intercalated anion. For instance, the basal spacing of zinc layered hydroxide nitrate is approximately 9.9 Å.[8] Upon intercalation with a drug molecule like ciprofloxacin, this spacing can expand significantly to 21.5 Å, indicating successful incorporation of the drug into the interlayer gallery.[8]

## Synthesis of Drug-Intercalated ZHTs

The two primary methods for synthesizing drug-intercalated ZHTs are co-precipitation and ion exchange.

### Co-precipitation Method

In the co-precipitation method, a solution containing zinc salts and the drug to be intercalated is titrated with an alkaline solution. This causes the simultaneous precipitation of the zinc hydroxide layers and the intercalation of the drug anions.[9] This method is often favored for its simplicity and the ability to achieve high drug loading.

### Ion-Exchange Method

The ion-exchange method involves synthesizing the ZHT with a simple, easily exchangeable anion, such as nitrate, in the interlayer. Subsequently, the nitrate-intercalated ZHT is exposed to a solution containing the desired anionic drug. The drug anions then replace the nitrate ions in the interlayer space.[8] This method is particularly useful for drugs that may be sensitive to the pH conditions of co-precipitation.

## Characterization of Drug-Intercalated ZHTs

A suite of analytical techniques is employed to characterize drug-intercalated ZHTs to ensure successful synthesis and to understand their physicochemical properties.

- Powder X-ray Diffraction (PXRD): Used to determine the crystalline structure and the interlayer spacing of the ZHT. An increase in the basal spacing (d-spacing) upon drug intercalation is a key indicator of successful synthesis.[8]
- Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the chemical bonds present in the material. It can confirm the presence of the drug within the ZHT structure and reveal interactions between the drug and the hydroxide layers.[8]
- Thermogravimetric Analysis (TGA): Determines the thermal stability of the ZHT-drug nanohybrid and can be used to quantify the amount of intercalated drug and water.[8]
- Scanning Electron Microscopy (SEM): Visualizes the surface morphology and particle size of the synthesized materials.[1]
- Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area of the material, which is an important parameter for drug loading and release.[10]

## Quantitative Data on Drug Intercalation and Release

The drug loading and release characteristics of ZHTs are crucial for their application as drug delivery systems. The following tables summarize quantitative data for several non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics intercalated into ZHTs.

Drug	Intercalation Method	Drug Loading (%)	Basal Spacing (Å)	Particle Size (nm)	Reference
Ibuprofen	Ion Exchange	~35.7	19.54	50-100	[6][11]
Ciprofloxacin	Ion Exchange	42.63	21.5	-	[8]
Doxorubicin	Co-precipitation	60.6 - 93.1	-	-	[6]
Naproxen	Co-precipitation	-	-	-	[12]
Salicylic Acid	Ion Exchange	-	-	-	[13]
Aspirin	Ion Exchange	-	15.2	-	[14]

Drug	pH	Release Profile	Reference
Ibuprofen	7.4	>75% release in 1200 min	[11]
Ibuprofen	4.8	>60% release in 1200 min	[11]
Ciprofloxacin	7.4	Slow release over 80 hours	[8]
Aspirin	6.8	35% release	[14]
Aspirin	1.2	98% release	[14]

## Cellular Uptake and Intracellular Drug Release

The cellular uptake of ZHT nanoparticles is a critical step for intracellular drug delivery. The primary mechanism of internalization is clathrin-mediated endocytosis.[9][15] Once inside the cell, the ZHT-drug nano hybrid is enclosed within an endosome.[1]

The acidic environment of the endosome (pH ~5.0-6.0) can trigger the dissolution of the zinc hydroxide layers, leading to the release of the intercalated drug into the cytoplasm.[16] This

pH-responsive drug release is a key feature that enables targeted drug delivery to specific cellular compartments or diseased tissues with acidic microenvironments, such as tumors.

## Biocompatibility and Cytotoxicity

The biocompatibility of ZHTs is a significant advantage for their use in drug delivery. However, it is essential to evaluate their potential cytotoxicity. Studies have shown that the toxicity of zinc-containing nanoparticles can be concentration-dependent. The cytotoxicity of ZHTs and their drug-intercalated forms is evaluated using various in vitro assays on different cell lines. For example, the MTT assay is commonly used to assess cell viability. The half-maximal inhibitory concentration (IC<sub>50</sub>) is a key parameter to quantify the cytotoxicity of a compound. The IC<sub>50</sub> values for ZnO nanoparticles have been reported to be in the range of 33-37 µg/ml on human alveolar epithelial (A549) and human embryonic kidney (HEK) cells.<sup>[17]</sup>

## Experimental Protocols

### Synthesis of ZHT-Nitrate (Host Material) by Co-precipitation

- **Preparation of Solutions:** Prepare a 0.1 M solution of zinc nitrate hexahydrate ( $\text{Zn}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ ) in deionized water. Prepare a 2 M solution of sodium hydroxide (NaOH).
- **Co-precipitation:** Add the NaOH solution dropwise to the zinc nitrate solution under vigorous stirring at room temperature until the pH of the suspension reaches  $7.0 \pm 0.2$ .
- **Aging:** Age the resulting white precipitate at 70°C for 18 hours.
- **Washing and Drying:** Centrifuge the precipitate, wash it thoroughly with deionized water to remove any unreacted salts, and dry it in an oven at 60°C.

### Intercalation of Ibuprofen by Ion Exchange

- **Preparation of Solutions:** Disperse a known amount of the synthesized ZHT-nitrate in deionized water. Prepare a solution of ibuprofen sodium salt in deionized water.
- **Ion Exchange Reaction:** Mix the ZHT-nitrate suspension with the ibuprofen solution and stir the mixture at room temperature for 24 hours.

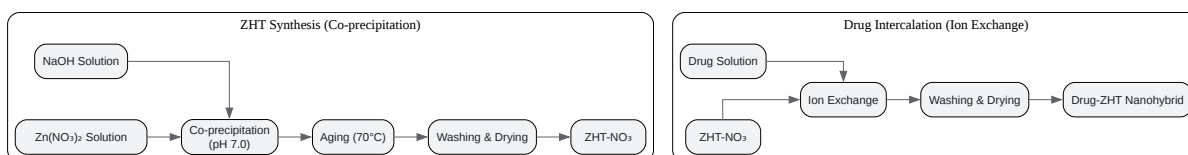
- Washing and Drying: Centrifuge the resulting product, wash it with deionized water, and dry it at 60°C.

## In Vitro Drug Release Study

- Preparation of Release Media: Prepare phosphate-buffered saline (PBS) solutions at pH 7.4 (simulating physiological conditions) and pH 4.8 (simulating the endosomal environment).
- Release Experiment: Disperse a known amount of the drug-intercalated ZHT in a specific volume of the release medium and maintain it at 37°C with constant stirring.
- Sample Collection and Analysis: At predetermined time intervals, withdraw an aliquot of the release medium, centrifuge it to remove any ZHT particles, and measure the concentration of the released drug using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
- Data Analysis: Calculate the cumulative percentage of drug released over time.

## Visualizations

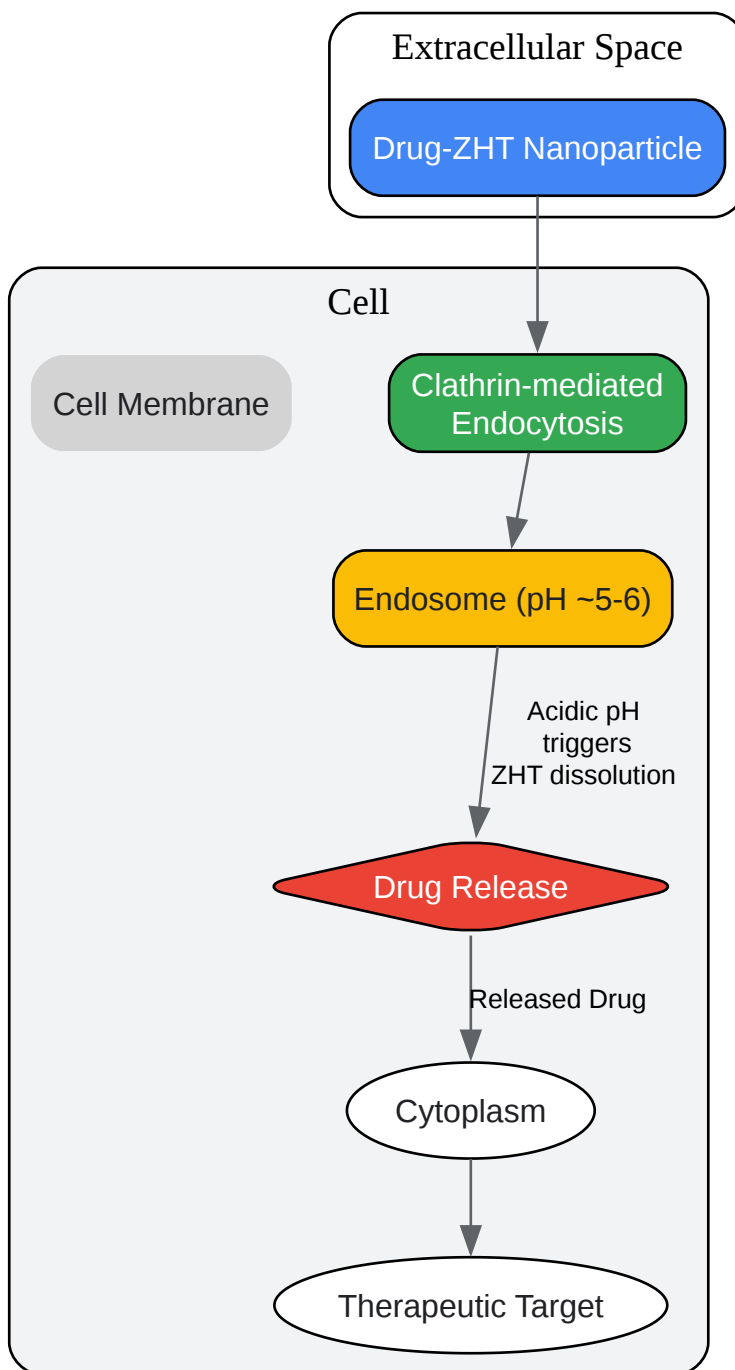
### Experimental Workflow for ZHT Synthesis and Drug Intercalation



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Caption: Workflow for ZHT synthesis and subsequent drug intercalation.

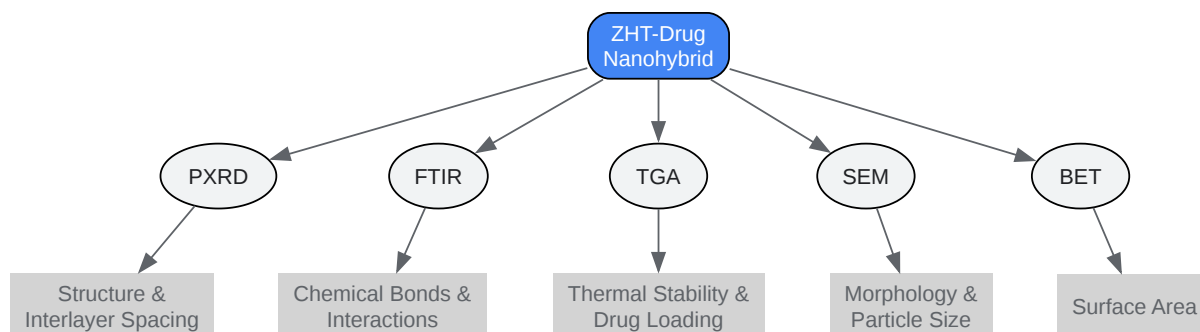
## Cellular Uptake and Intracellular Drug Release Pathway



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Caption: Cellular uptake and intracellular release of drugs from ZHTs.

## Characterization Techniques for ZHT-Drug Nanohybrids



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Caption: Key characterization techniques for ZHT-drug nanohybrids.

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- To cite this document: BenchChem. [Introduction to Layered Zinc Hydroxide Trihydrates (ZHTs)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10817669/docs#introduction-to-layered-zinc-hydroxide-trihydrates-zhts\]](https://www.benchchem.com/product/b10817669/docs#introduction-to-layered-zinc-hydroxide-trihydrates-zhts)

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